N-(2-BROMOPHENYL)-N'-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA
Description
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA is a complex organic compound that features a bromophenyl group, a tert-butylphenyl group, and a thiazolyl group
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS/c1-13-18(14-9-11-15(12-10-14)21(2,3)4)24-20(27-13)25-19(26)23-17-8-6-5-7-16(17)22/h5-12H,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREKBPPWXQTYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromophenyl isocyanate with 4-[4-(tert-butyl)phenyl]-5-methyl-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The choice of solvents, reagents, and reaction parameters would be carefully controlled to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-4-(TERT-BUTYL)PHENYL N-(3-CHLORO-2-METHYLPHENYL)CARBAMATE
- tert-Butyl [2-(4-bromophenyl)ethyl]carbamate
- 2-(4-BROMOPHENYL)-2-TERT-BUTYL-1,3-DIOXOLANE
Uniqueness
N-(2-BROMOPHENYL)-N’-{4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
